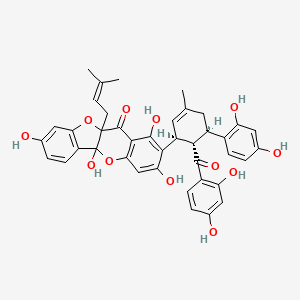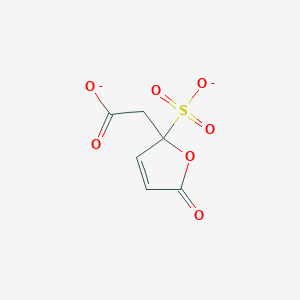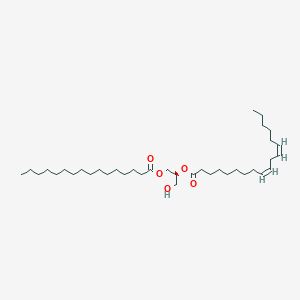
Cembra-2,7,11-triene-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cembra-2,7,11-triene-4,6-diol is a cembrane diterpenoid obtained from tobacco and shown to have antitumour-promoting activity. It has a role as an antineoplastic agent.
Applications De Recherche Scientifique
Overview
Cembranoids like Cembra-2,7,11-triene-4,6-diol, mainly found in plants of the Nicotiana and Pinus genera, as well as in marine organisms, have garnered interest due to their diverse biological activities. These compounds, especially those derived from tobacco, exhibit a range of bioactivities including antifungal, antibacterial, anti-HIV, anti-tumor, and neuroprotective properties (Yan et al., 2016). Moreover, they are seen as potential therapeutic agents for diseases like cancer, AIDS, Alzheimer's, Parkinson's, and other neurodegenerative conditions.
Biological Activities and Therapeutic Potentials
Neuroprotection and Anticancer Properties:
- Cembranoids from tobacco, including Cembra-2,7,11-triene-4,6-diol, have demonstrated significant neuroprotective and anticancer activities. These compounds are being explored as potential templates for drug development targeting various diseases (Yan et al., 2016).
Potential in Tobacco Abuse Research:
- A specific form of this compound, (1S,2E,4R,6R,7E,11E)-cembra-2,7,11-triene-4,6-diol, has been studied for its effects on reducing nicotine-induced withdrawal behavior in planarian worms, indicating potential applications in tobacco abuse research (Pagán et al., 2009).
Diverse Bioactivities:
- The compound, along with other cembranoids, has been isolated from various marine organisms as well, exhibiting a range of bioactivities. These include toxicity to the brine shrimp Artemia salina, indicating potential bioactive properties that could be harnessed for various applications (Gray et al., 2000).
Gene Expression and Anti-Inflammatory Effects
- Gene Expression Alteration in Macrophages:
- Research has shown that treatment with (1S,2E,4R,6R,7E,11E)-cembra-2,7,11-triene-4,6-diol alters gene expression in macrophages under both basal and inflammatory conditions. This indicates its potential role in modulating inflammatory responses, which could be beneficial in conditions like stroke where inflammation contributes to secondary brain damage (Gonzalez-Vega et al., 2020).
Propriétés
Nom du produit |
Cembra-2,7,11-triene-4,6-diol |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1 |
Clé InChI |
RIVKDDXPCFBMOV-PTDQARIVSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C/[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
SMILES canonique |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Synonymes |
4R-cembranoid cembra-2,7,11-triene-4,6-diol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



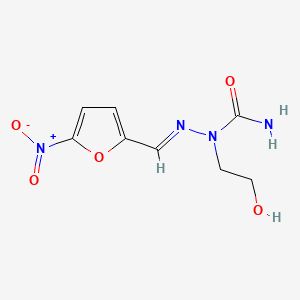

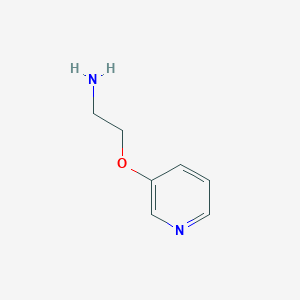

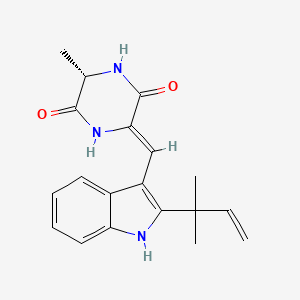
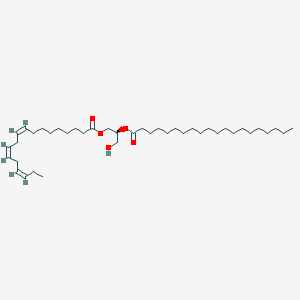
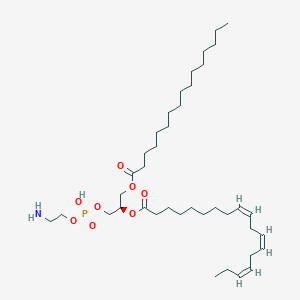
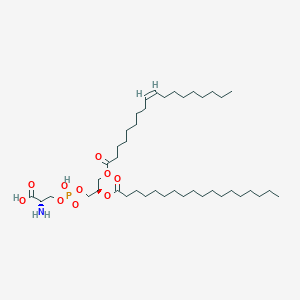
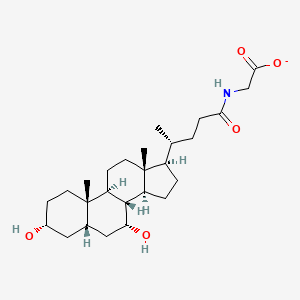

![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)
